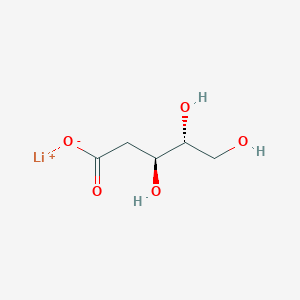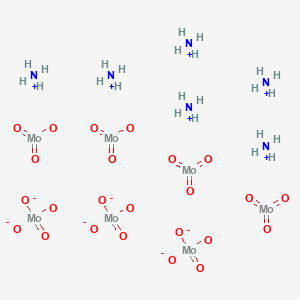
2-Deoxy-D-ribonic acid lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-D-ribonic acid lithium salt, also known as 2-Deoxy-D-erythro-pentonic acid lithium salt, is a chemical compound with the empirical formula C5H10O5 · xLi+. It is the lithium salt form of 2-Deoxy-D-ribonic acid, which is an acid form of deoxyribonate. This compound is interconvertible with 2-Deoxy-ribonolactone and is produced as part of bistranded lesions by DNA damaging agents, ionizing radiation, and organometallic oxidants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deoxy-D-ribonic acid lithium salt can be synthesized through various chemical reactions. One common method involves the oxidation of 2-deoxyribose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The resulting 2-Deoxy-D-ribonic acid is then neutralized with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using advanced reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-D-ribonic acid lithium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced to form 2-deoxyribose.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products Formed
Oxidation: Derivatives such as 2-Deoxy-ribonolactone.
Reduction: 2-deoxyribose.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Deoxy-D-ribonic acid lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its role in DNA damage and repair mechanisms.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to DNA damage.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
2-Deoxy-D-ribonic acid lithium salt exerts its effects through its involvement in DNA damage and repair pathways. It is produced as part of bistranded lesions by DNA damaging agents, ionizing radiation, and organometallic oxidants. It acts as a metastable intermediate in DNA damage mediated by copper phenanthroline nucleases and is also formed under anaerobic conditions in the presence of the radiosensitizing agent tirapazamine .
Comparación Con Compuestos Similares
2-Deoxy-D-ribonic acid lithium salt can be compared with other similar compounds such as:
- 1-Deoxy-D-xylulose-5-phosphate sodium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- 2-C-Methyl-D-erythritol 4-phosphate lithium salt
These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific role in DNA damage and repair mechanisms .
Propiedades
Fórmula molecular |
C5H9LiO5 |
|---|---|
Peso molecular |
156.1 g/mol |
Nombre IUPAC |
lithium;(3S,4R)-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C5H10O5.Li/c6-2-4(8)3(7)1-5(9)10;/h3-4,6-8H,1-2H2,(H,9,10);/q;+1/p-1/t3-,4+;/m0./s1 |
Clave InChI |
WZIPPBIIXKGDHT-RFKZQXLXSA-M |
SMILES isomérico |
[Li+].C([C@@H]([C@@H](CO)O)O)C(=O)[O-] |
SMILES canónico |
[Li+].C(C(C(CO)O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)



![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)

